5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo cyclization and further functionalization to yield the desired quinoline derivative.
Another approach involves the Friedländer synthesis, which is a classical method for constructing quinoline rings. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions are mild and can be easily scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium carbonate, and copper catalysts are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, which have various applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression.
Biological Research: It is used in the study of enzyme inhibition and cell cycle regulation.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid involves the inhibition of HDACs, which are enzymes responsible for removing acetyl groups from histone proteins . This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and cell cycle arrest. The compound specifically targets HDAC3, leading to G2/M cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the bromine and fluorine substituents, resulting in different reactivity and biological activity.
6-Fluoro-2-cyanoquinolone: Contains a cyano group instead of a carboxylic acid group, leading to different chemical properties and applications.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity, highlighting the diverse applications of fluorinated quinolines.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid enhances its reactivity and biological activity compared to other quinoline derivatives. This unique combination of substituents makes it a valuable compound for studying enzyme inhibition and developing potential anticancer agents .
Properties
Molecular Formula |
C16H9BrFNO2 |
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Molecular Weight |
346.15 g/mol |
IUPAC Name |
5-bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrFNO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
DOQCTCQYESVXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Br)F |
Origin of Product |
United States |
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